molecular formula C24H25N5O2 B2416679 3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide CAS No. 902957-08-8

3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide

Cat. No. B2416679
CAS RN: 902957-08-8
M. Wt: 415.497
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4-Benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline . It is a solid substance with an empirical formula of C17H12N4O3 and a molecular weight of 320.30 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC (C (O)=O)=CC=C2N3C (N1CC4=CC=CC=C4)=NN=C3 . This indicates the presence of various functional groups such as carbonyl (C=O), aromatic rings, and a triazoloquinazoline core.


Physical And Chemical Properties Analysis

This compound is a solid substance . The IR spectrum, NMR spectrum, and HRMS data for similar compounds are available , but specific data for this compound is not provided in the retrieved sources.

Safety and Hazards

The compound is classified under GHS07, indicating that it can cause skin and eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c30-22(25-18-10-4-5-11-18)15-14-21-26-27-24-28(16-17-8-2-1-3-9-17)23(31)19-12-6-7-13-20(19)29(21)24/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEBLAHJVBPYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.